
1,3-Bis(methylthio)-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(methylthio)-1-propanol is an organic compound characterized by the presence of two methylthio groups attached to a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Bis(methylthio)-1-propanol can be synthesized through several methods. One common approach involves the reaction of 1,3-dichloropropane with sodium methylthiolate in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(methylthio)-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Substitution: The methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, meta-chloroperbenzoic acid, and potassium permanganate are commonly used oxidizing agents.
Substitution: Reagents such as alkyl halides and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones are the major products formed during oxidation reactions.
Substitution: The products depend on the nature of the substituent introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(methylthio)-1-propanol has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways involving sulfur atoms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Wirkmechanismus
The mechanism of action of 1,3-Bis(methylthio)-1-propanol depends on the specific reaction it undergoes. In oxidation reactions, the sulfur atoms in the methylthio groups act as nucleophiles, facilitating the formation of sulfoxides and sulfones. The compound’s reactivity is influenced by the electronic and steric effects of the methylthio groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(methylthio)propane: Similar in structure but lacks the hydroxyl group present in 1,3-Bis(methylthio)-1-propanol.
Bis(methylthio)methane: Contains two methylthio groups attached to a methane backbone.
meso-4,6-Dimethyl-1,3-dithiane: A dithiane derivative with similar sulfur functionalities.
Uniqueness
This compound is unique due to the presence of both hydroxyl and methylthio groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound in various chemical transformations and applications .
Eigenschaften
CAS-Nummer |
54884-93-4 |
|---|---|
Molekularformel |
C5H12OS2 |
Molekulargewicht |
152.3 g/mol |
IUPAC-Name |
1,3-bis(methylsulfanyl)propan-1-ol |
InChI |
InChI=1S/C5H12OS2/c1-7-4-3-5(6)8-2/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
YVDVWADTVZAKRV-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCC(O)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


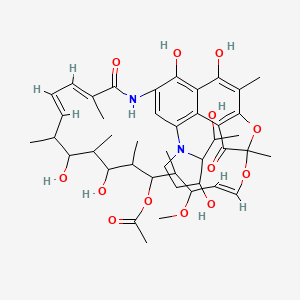
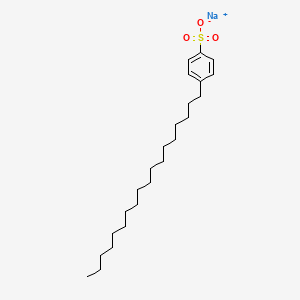
![3-(2-methylpropoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B14149768.png)
![Methyl [1-(3,5-dimethoxyphenyl)pyrrolidin-2-yl]acetate](/img/structure/B14149775.png)
![3-[azido(phenyl)methyl]-1H-quinoxalin-2-one](/img/structure/B14149779.png)
![N1,N2-Bis[2-[(1,3-dimethylbutylidene)amino]ethyl]-1,2-ethanediamine](/img/structure/B14149783.png)

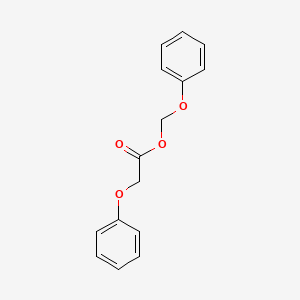
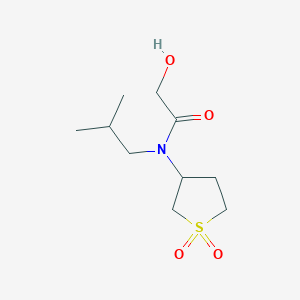
![7'-chloro-2'-(furan-2-ylcarbonyl)-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indole-3,3'-pyrrolo[1,2-a]quinolin]-2(1H)-one](/img/structure/B14149805.png)
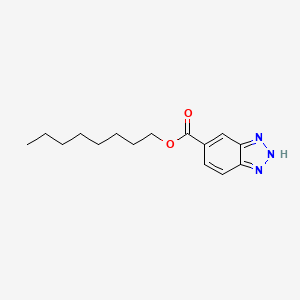
![4-[4-(2,5-Dimethylpyrrol-1-yl)-2-nitrophenyl]morpholine](/img/structure/B14149825.png)
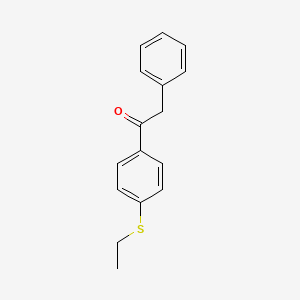
![Propyl 2-{[(4-chlorophenyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14149853.png)
